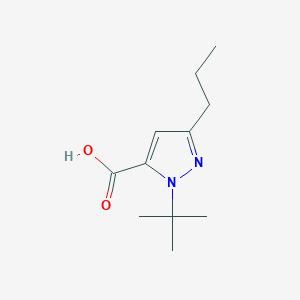
1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a tert-butyl group at position 1, a propyl group at position 3, and a carboxylic acid group at position 5
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with 3-propyl-2,4-pentanedione, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of an acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds . This approach allows for efficient and scalable synthesis of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can undergo oxidation to form corresponding pyrazole derivatives with different functional groups .
In substitution reactions, the tert-butyl and propyl groups can be replaced with other substituents, leading to the formation of a wide range of derivatives. These reactions often require specific catalysts and reaction conditions to achieve the desired products .
Scientific Research Applications
1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. .
Medicine: The compound’s potential as a drug candidate is explored due to its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
The molecular pathways involved in its mechanism of action may include signal transduction pathways, enzyme inhibition, or receptor activation. Understanding these pathways is crucial for elucidating the compound’s potential therapeutic applications and optimizing its efficacy .
Comparison with Similar Compounds
1-(tert-Butyl)-3-propyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a propyl group, which may affect its reactivity and biological activity.
1-(tert-Butyl)-3-ethyl-1H-pyrazole-5-carboxylic acid: The ethyl group in this compound provides a different steric and electronic environment compared to the propyl group, leading to variations in its chemical properties.
1-(tert-Butyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid: The isopropyl group introduces additional steric hindrance, which can influence the compound’s reactivity and interactions with molecular targets
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
2-tert-butyl-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-5-6-8-7-9(10(14)15)13(12-8)11(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSZLEYQODSYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B3202069.png)
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B3202083.png)

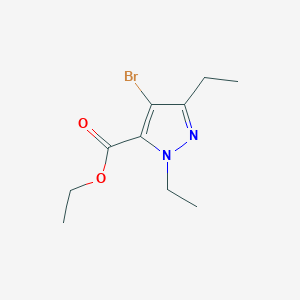
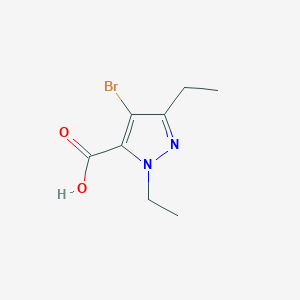
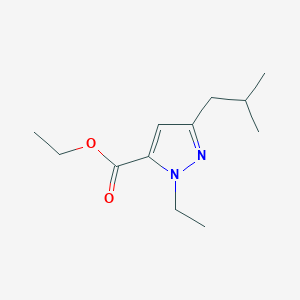
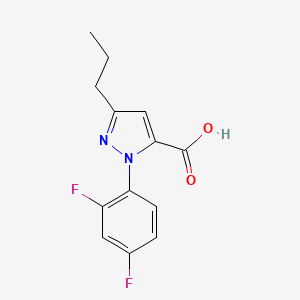
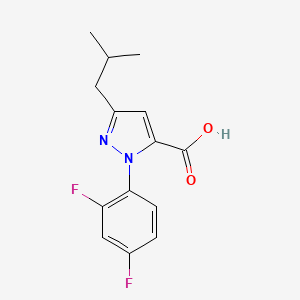
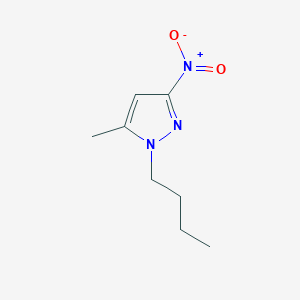
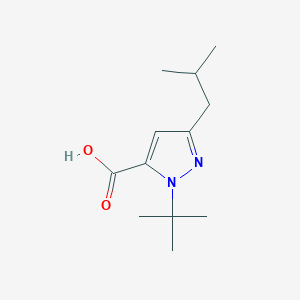
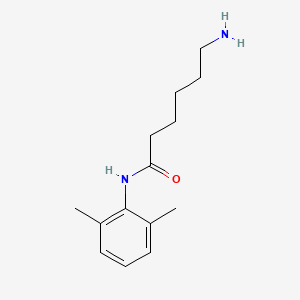
![2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B3202165.png)
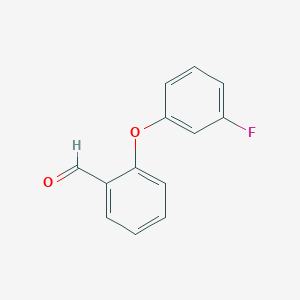
![(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine](/img/structure/B3202177.png)
